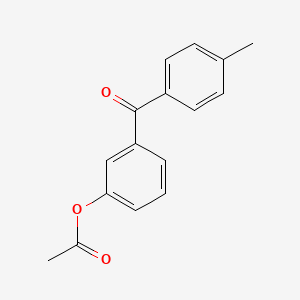

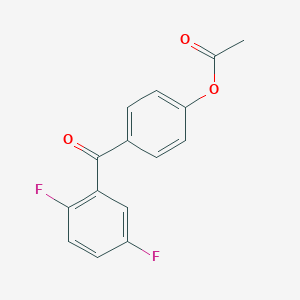

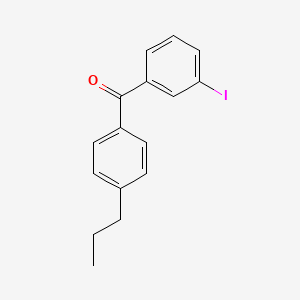

3-Iodo-4'-n-propylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Benzophenone-based derivatives, such as 3-Iodo-4’-n-propylbenzophenone, have attracted considerable attention in the field of Organic Light-Emitting Diodes (OLEDs) . OLEDs have potential applications in flat-panel displays and solid-state lighting technologies . The benzophenone core is a key component in the molecular design of OLED materials .

Thermally Activated Delayed Fluorescent (TADF) Emitters

Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of Thermally Activated Delayed Fluorescent (TADF) emitters . These emitting materials have witnessed pronounced interest due to their incorporation in metal-free electroactive frameworks .

High External Quantum Efficiencies (EQEs)

Benzophenone-based compounds, such as 3-Iodo-4’-n-propylbenzophenone, have the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .

Synthesis of Other Compounds

The compound 3-Iodo-4’-n-propylbenzophenone can be used in the synthesis of other compounds. For example, the phosphorus-containing emitter EA20 was synthesized through a palladium-catalyzed reaction between the intermediate compound 4-iodo-4’-phenothiazin-10yl-benzophenone and diphenylphosphine oxide .

Pharmaceutical Testing

3-Iodo-4’-n-propylbenzophenone can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

Material Science

In material science, 3-Iodo-4’-n-propylbenzophenone can be used in the development of new materials with unique properties. Its chemical structure allows it to interact with other compounds in a specific way, leading to the creation of materials with desired characteristics .

Safety and Hazards

Propiedades

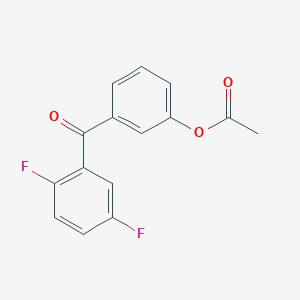

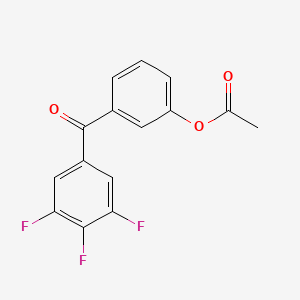

IUPAC Name |

(3-iodophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDFILYTAJFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4'-n-propylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.